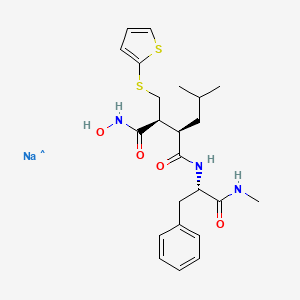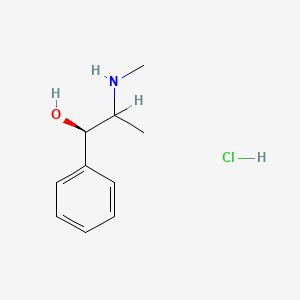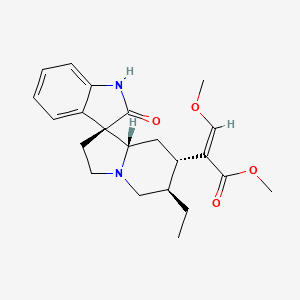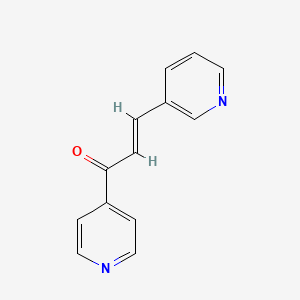
Batimastat (sodium salt)
Übersicht
Beschreibung
Wirkmechanismus
Batimastat, also known as Batimastat Sodium, is a potent broad-spectrum matrix metalloproteinase inhibitor (MMPI) with significant therapeutic potential .
Target of Action
Batimastat primarily targets matrix metalloproteinases (MMPs), a group of enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix . The primary targets of Batimastat include MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9 .
Mode of Action
Batimastat interacts with its targets by mimicking the natural substrates of MMPs . This results in competitive, potent, but reversible inhibition of these enzymes . The inhibition of MMPs prevents the degradation of the extracellular matrix, which is a key process in the progression of diseases such as cancer .
Biochemical Pathways
The inhibition of MMPs by Batimastat affects several biochemical pathways. For instance, it has been shown to activate apoptosis via caspases and ERK1/2 pathways . This can lead to cell death, particularly in cancer cells, thereby inhibiting tumor growth and metastasis .
Pharmacokinetics
It is known that batimastat cannot be administered orally . This is a limitation as it means the drug must be administered through other routes, such as injection, which can lead to complications such as peritonitis .
Result of Action
Batimastat has been shown to decrease cell viability and density in a dose-, time-, administration-scheme-, and cell-line-dependent manner . It is particularly effective in inducing apoptosis and cell cycle arrests in acute myeloid leukemia (AML) cells . These effects highlight the potential of Batimastat as a therapeutic agent in hematological malignancies .
Action Environment
The action of Batimastat can be influenced by various environmental factors. For instance, the microenvironment in hematopoietic tissues plays a critical role in the effectiveness of Batimastat . Furthermore, the daily administration of lower doses of Batimastat may mitigate treatment toxicity, suggesting that the dosing schedule can also influence the drug’s action .
Biochemische Analyse
Biochemical Properties
Batimastat Sodium interacts with several enzymes, proteins, and other biomolecules. It inhibits MMPs, including MMP-1, MMP-2, MMP-9, MMP-7, and MMP-3, with IC50 values of 3, 4, 4, 6, and 20 nM respectively . The nature of these interactions is competitive, potent, but reversible .
Cellular Effects
Batimastat Sodium influences cell function by inhibiting MMPs, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of MMPs can affect the degradation of the extracellular matrix, a critical process in cellular growth and migration .
Molecular Mechanism
Batimastat Sodium exerts its effects at the molecular level through binding interactions with MMPs, leading to their inhibition . This inhibition can result in changes in gene expression related to cell growth and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Batimastat Sodium have been observed over time. For instance, it has been shown to effectively block the growth of human ovarian carcinoma xenografts and murine melanoma metastasis .
Dosage Effects in Animal Models
In animal models, the effects of Batimastat Sodium vary with different dosages. For example, treatment with Batimastat Sodium (60 mg/kg i.p. every other day, for a total of eight injections) concomitantly with cisplatin completely prevented growth and spread of human ovarian carcinoma xenografts .
Metabolic Pathways
Batimastat Sodium is involved in the metabolic pathways related to the degradation of the extracellular matrix, interacting with enzymes such as MMPs .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BB-94-Natriumsalz erfolgt in mehreren Schritten, ausgehend von geeigneten Vorstufen. Zu den wichtigsten Schritten gehören die Bildung der Hydroxamsäureeinheit und die Einführung der Thienyl- und Isobutylgruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, kontrollierter Temperaturen und spezifischer Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von BB-94-Natriumsalz folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Das Endprodukt wird mithilfe von Techniken wie Kristallisation, Filtration und Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen
BB-94-Natriumsalz unterliegt hauptsächlich Reaktionen, die typisch für Hydroxamsäuren und Thioether sind. Dazu gehören:
Oxidation: Die Thioethergruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Hydroxamsäureeinheit kann zu Amiden reduziert werden.
Substitution: Die Thienylgruppe kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Substitution: Elektrophile Reagenzien wie Brom oder Salpetersäure werden unter kontrollierten Bedingungen verwendet.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amide.
Substitution: Bromierte oder nitrierte Derivate der Thienylgruppe.
Wissenschaftliche Forschungsanwendungen
BB-94-Natriumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung der Hemmung von Matrixmetalloproteinasen und ihrer Rolle in verschiedenen chemischen Prozessen verwendet.
Biologie: Wird in der Forschung eingesetzt, um die Rolle von Matrixmetalloproteinasen beim Gewebsumbau, bei Entzündungen und bei der Zellmigration zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Krebsbehandlung untersucht, insbesondere bei der Hemmung des Tumorwachstums und der Metastasierung.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf Matrixmetalloproteinasen abzielen
Wirkmechanismus
BB-94-Natriumsalz entfaltet seine Wirkung durch Bindung an das aktive Zentrum von Matrixmetalloproteinasen, wodurch deren enzymatische Aktivität gehemmt wird. Diese Hemmung verhindert den Abbau von Bestandteilen der extrazellulären Matrix, was bei Prozessen wie der Tumorinvasion und Metastasierung entscheidend ist. Die Verbindung ahmt natürliche Inhibitoren von Matrixmetalloproteinasen nach, was zu einer Verringerung der Enzymaktivität und nachfolgenden biologischen Effekten führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Marimastat: Ein weiterer Matrixmetalloproteinase-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.
TIMP-1 und TIMP-2: Natürliche Gewebsinhibitoren von Matrixmetalloproteinasen, die die Enzymaktivität unter physiologischen Bedingungen regulieren.
Einzigartigkeit
BB-94-Natriumsalz ist aufgrund seiner synthetischen Herkunft und der breiten Spektrums-Hemmung mehrerer Matrixmetalloproteinasen einzigartig. Im Gegensatz zu natürlichen Inhibitoren kann es in großen Mengen hergestellt und modifiziert werden, um seine Eigenschaften zu verbessern. Seine Fähigkeit, eine Vielzahl von Matrixmetalloproteinasen zu hemmen, macht es zu einem wertvollen Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
sodium;(2R,3S)-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-N'-oxido-3-(thiophen-2-ylsulfanylmethyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N3O4S2.Na/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16;/h4-11,15,17-19H,12-14H2,1-3H3,(H3-,24,25,26,27,28,29,30);/q-1;+1/t17-,18+,19+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWABIWQKZWQAKG-WXLIBGKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CSC1=CC=CS1)C(=O)N[O-])C(=O)NC(CC2=CC=CC=C2)C(=O)NC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)N[O-])C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N3NaO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)

![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)








![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)
